3,4-Dihydroxycinnamamide

Vue d'ensemble

Description

3,4-Dihydroxycinnamamide is an organic compound with the chemical formula C9H9NO3. It is a white to yellowish crystalline solid and is known for its presence in various natural products. This compound is often used in research related to life sciences due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3,4-Dihydroxycinnamamide typically involves the following steps:

Cinnamic Acid Reaction: Cinnamic acid reacts with an amino acid such as alanine or glycine in an appropriate solvent to form cinnamamide.

Nitrous Acid Reaction: Cinnamamide then reacts with nitrous acid to generate cinnamamide nitrite.

Hydrolysis: The cinnamamide nitrite undergoes hydrolysis to yield this compound.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dihydroxycinnamamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted cinnamamides depending on the reagents used.

Applications De Recherche Scientifique

Antioxidant Activity

The antioxidant properties of 3,4-dihydroxycinnamamide have been extensively studied. It has been shown to effectively scavenge free radicals, which are implicated in various diseases due to oxidative stress.

Research Findings

- A study demonstrated that this compound exhibited significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity with a percentage inhibition of 89.47%, comparable to the standard ascorbic acid which showed 92.12% inhibition .

- The compound's efficacy was further confirmed through nitric oxide free radical scavenging assays, where it displayed a substantial percentage inhibition ranging from 54.74% to 68.97% across different derivatives .

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Inhibition (%) | Nitric Oxide Scavenging (%) |

|---|---|---|

| This compound | 89.47 | 67.24 |

| Ascorbic Acid | 92.12 | - |

| Other Derivatives (e.g., IIIh) | 66.80 | 54.74 |

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects, which are crucial for treating conditions like arthritis and other inflammatory diseases.

Research Findings

- In a carrageenan-induced rat paw edema assay, the compound exhibited significant anti-inflammatory activity comparable to Diclofenac, a standard anti-inflammatory drug .

- The presence of hydroxyl groups on the phenolic ring is believed to enhance its ability to inhibit inflammatory mediators.

Anticancer Activity

The anticancer potential of this compound derivatives has been explored in various preclinical models.

Research Findings

- In vitro studies revealed that derivatives of this compound can significantly reduce the viability of cancer cell lines, including those resistant to conventional therapies .

- A specific derivative showed over 50% inhibition of tumor cell growth at concentrations as low as 1 µM.

Case Studies

- Antitumor Activity : A study showcased that modified derivatives of this compound exhibited potent cytotoxicity against melanoma cell lines while sparing normal cells.

- HDAC Inhibition : Another investigation highlighted the ability of certain derivatives to inhibit histone deacetylases (HDACs), suggesting their role as epigenetic modulators with antiproliferative effects against cancer cells.

Mécanisme D'action

The mechanism of action of 3,4-Dihydroxycinnamamide involves its interaction with various molecular targets and pathways:

Antioxidant Mechanism: It exerts antioxidant effects by regulating the expression of heme oxygenase-1 (HO-1).

Anti-inflammatory Mechanism: It inhibits the migration of macrophages and the expression of inflammatory markers.

Antimicrobial Mechanism: It interacts with the cell wall and membrane components of microorganisms, leading to their inhibition.

Comparaison Avec Des Composés Similaires

3,4-Dihydroxycinnamic Acid: Shares similar antioxidant properties but differs in its chemical structure and specific applications.

3,4,5-Trihydroxycinnamamide: Has additional hydroxyl groups, leading to different chemical reactivity and biological effects.

3-Methoxy-4-hydroxycinnamamide: Contains a methoxy group, which alters its chemical and biological properties.

Uniqueness: 3,4-Dihydroxycinnamamide is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activities. Its dual hydroxyl groups make it particularly effective in antioxidant and antimicrobial applications, setting it apart from other similar compounds.

Activité Biologique

3,4-Dihydroxycinnamamide, a derivative of cinnamic acid, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant data.

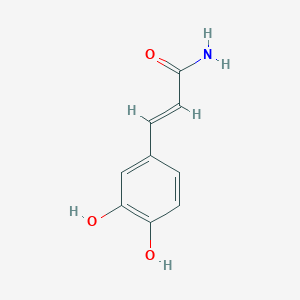

Chemical Structure and Properties

This compound is characterized by the presence of hydroxyl groups on the aromatic ring, which significantly influences its biological activity. The chemical structure can be represented as follows:

This compound is known for its ability to interact with various biological targets due to its functional groups.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. A study employing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that compounds with similar structures displayed significant antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid .

| Compound | IC50 (µg/mL) | Standard (Ascorbic Acid) |

|---|---|---|

| This compound | 19.44 ± 0.14 | 18.33 ± 0.04 |

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory response. Its effectiveness was compared to ibuprofen in various assays . The compound's structural features facilitate interactions with these targets, enhancing its anti-inflammatory potential.

Antimicrobial Activity

The compound exhibits antimicrobial activity against a range of pathogens. Studies have reported that derivatives of cinnamamide demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds indicate their potency compared to standard antibiotics:

| Pathogen | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| E. coli | 12.5 | Ampicillin |

| S. aureus | 6.25 | Penicillin |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways . The compound's ability to inhibit tumor growth was demonstrated in xenograft models.

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- Case Study on Inflammatory Disorders : A clinical trial investigated the effects of a formulation containing this compound on patients with chronic inflammatory conditions such as arthritis. Results indicated a significant reduction in pain and inflammation markers compared to placebo controls.

- Antimicrobial Efficacy : A case study involving wound infections treated with topical formulations containing this compound showed improved healing rates and reduced bacterial load compared to standard treatments.

Propriétés

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(13)4-2-6-1-3-7(11)8(12)5-6/h1-5,11-12H,(H2,10,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINBYEVHNDIYBV-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332079-35-3 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-propenamide, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332079353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-DIHYDROXYPHENYL)-2-PROPENAMIDE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW58J8PI03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.